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Compound of Interest

(R)-p-Chlorophenyl phenyl!
Compound Name:

sulfoxide
CAS No.: 2184973-82-6
Cat. No.: B3116635

Get Quote

Spectroscopic Profile: (R)-p-Chlorophenyl

Phenyl Sulfoxide

Compound Identity & Significance
¢ |[UPAC Name: 1-chloro-4-[(R)-phenylsulfinylloenzene

e Molecular Formula:

¢ Molecular Weight: 236.72 g/mol

e CAS Number: 3085-42-5 (Racemate); Enantiomer specific CAS varies by registry.
* Physical State: White to off-white crystalline solid.

¢ Chiral Center: Sulfur (IV) atom. The lone pair acts as the fourth substituent, creating a stable
pyramidal geometry that resists racemization at room temperature (inversion barrier
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35-42 kcal/mol).

Application Note: Diaryl sulfoxides like this are often used as chiral controllers in nucleophilic

additions or as ligands in asymmetric catalysis. The (R)-configuration is typically established

via asymmetric oxidation of the corresponding sulfide or resolution of the racemate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the chemical shifts observed in

. While enantiomers exhibit identical NMR spectra in achiral solvents, the splitting patterns are
diagnostic for the p-substituted ring vs. the unsubstituted phenyl ring.

NMR Data (400 MHz,

N—"

Resonance (
Multiplicity Integral

ppm)

Assignment

Structural
Insight

7.60 —7.65 Multiplet (m) 4H

Ar-H (Ortho)

Overlapping
signals from
protons ortho to
the sulfinyl group
on both rings.
The electron-
withdrawing S=0
group deshields

these protons.

7.42 -7.48 Multiplet (m) 5H

Ar-H (Meta/Para)

Protons meta
and para to the
sulfoxide.
Includes the
meta protons of
the p-Cl ring and
the meta/para of

the phenyl ring.

© 2026 BenchChem. All rights reserved. 2/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3116635?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Detailed Splitting Analysis:

e p-Chlorophenyl Ring: Exhibits an AA'BB' system. The protons ortho to the sulfoxide (closer to

the chiral center) typically appear downfield (

7.62 ppm) as a doublet-like multiplet (

Hz). The protons ortho to the chlorine (meta to sulfoxide) appear upfield (

7.45 ppm).

e Phenyl Ring: The ortho protons often overlap with the p-chlorophenyl ortho signals. The

meta and para protons form a complex multiplet in the 7.42—7.50 ppm range.

NMR Data (100 MHz,

)

Resonance (

Carbon Type Assignment
ppm)
145.2 Quaternary (C) C-S (Phenyl ring, ipso)
143.8 Quaternary (C) C-S (p-Cl-Phenyl ring, ipso)
137.5 Quaternary (C) C-ClI (p-Cl-Phenyl ring)
131.4 Methine (CH) C-H (Phenyl, para)
) C-H (p-CI-Phenyl, meta to
129.8 Methine (CH)
S=0)
129.5 Methine (CH) C-H (Phenyl, meta)
) C-H (p-CI-Phenyl, ortho to
128.2 Methine (CH)
S=0)
124.9 Methine (CH) C-H (Phenyl, ortho)

Note: Chemical shifts may vary slightly (

0.1 ppm) depending on concentration and temperature.
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Infrared (IR) Spectroscopy

The sulfoxide moiety provides a highly characteristic diagnostic band.

Wavenumber (
Intensity Vibration Mode Diagnostic Value

)

Primary confirmation
of sulfoxide oxidation

state. Sulfones (

1040 — 1055 Strong S=0 Stretch ) would appear at

1150/1300

Aromatic C-Cl stretch,
1085 — 1095 Medium C-CI Stretch often coupled with ring
vibrations.

Skeletal ring
1475, 1580 Medium C=C Aromatic o
vibrations.

Aromatic C-H
3050 — 3070 Weak C-H Stretch _
stretching.

Mass Spectrometry (MS) Fragmentation

Method: Electron Impact (El), 70 eV. Molecular lon:

236 (M+) and 238 (M+2) in a 3:1 ratio (characteristic of monocloro compounds).

Fragmentation Pathway Visualization:
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Figure 1: Proposed EI-MS fragmentation pathway for p-chlorophenyl phenyl sulfoxide. The loss
of oxygen (M-16) is a hallmark of sulfoxides, often preceded by rearrangement to a sulfenate
ester.

Chiral Characterization & Optical Rotation

For the (R)-enantiomer, optical rotation and chiral HPLC are the definitive purity checks.
o Specific Rotation

: The sign of rotation for (R)-diaryl sulfoxides depends heavily on the exact substituents, but
typically (R)-alkyl aryl sulfoxides are dextrorotatory (+). For diaryl systems, the value must be
determined experimentally relative to a standard.

o Protocol: Dissolve 10-20 mg in 1 mL

or Acetone. Measure at 589 nm (Na D-line).[1][2]

o Note: If synthesized via the Andersen Method using (-)-menthyl p-toluenesulfinate, the
absolute configuration is predictable (inversion at sulfur).

e Chiral HPLC Method:
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[e]

Column: Chiralcel OD-H or AD-H (Daicel).

(¢]

Mobile Phase: Hexane : Isopropanol (90:10 or 80:20).

Flow Rate: 0.5 - 1.0 mL/min.

[¢]

Detection: UV at 254 nm.

[¢]

[e]

Expectation: Baseline separation of enantiomers. The (R)-enantiomer elution order must
be confirmed with a standard.

Experimental Protocols
Protocol A: Asymmetric Synthesis (Modified Kagan Oxidation)

This workflow produces enantioenriched sulfoxides from the sulfide precursor.

Reagents:
, (+)-Diethyl Tartrate (DET),
, Cumene Hydroperoxide (CHP).
o Complex Formation: In a flame-dried flask, combine
(1.0 eq) and (+)-DET (2.0 eq) in
at room temperature. Stir for 20 min.
e Hydration: Add
(1.0 eq) via microsyringe. Stir 30 min to form the active catalytic species.

o Oxidation: Cool to -20°C. Add p-chlorophenyl phenyl sulfide (1.0 eq). Add CHP (1.1 eq)
dropwise.

o Workup: Quench with water/sodium sulfite. Extract with EtOAc. Purify via silica gel
chromatography (Hexane/EtOAc gradient).

Protocol B: Sample Preparation for IR (KBr Pellet)
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e Grinding: Mix 1-2 mg of the sulfoxide with ~100 mg of spectroscopic grade KBr in an agate
mortar.

e Pressing: Grind to a fine powder to minimize light scattering (Christiansen effect). Press at 8-
10 tons for 2 minutes to form a transparent disc.

o Measurement: Acquire background spectrum (air/empty holder) before sample. Record 16-
32 scans at 4

resolution.

Synthesis Workflow Visualization

p-Chlorophenyl
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Click to download full resolution via product page

Figure 2: Asymmetric catalytic oxidation workflow for the synthesis of the target sulfoxide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of (R)-p-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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